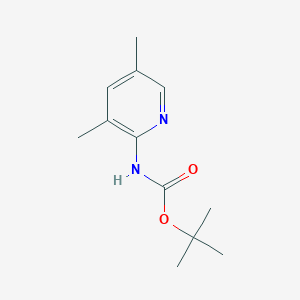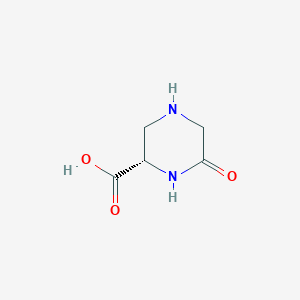
3-amino-N-(pyridin-4-yl)propanamide dihydrochloride
Descripción general
Descripción
“3-amino-N-(pyridin-4-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 90303-23-4 . It has a molecular weight of 201.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular weight of the compound is 201.66 .Aplicaciones Científicas De Investigación
Functional Similarities and Divergent Evolution in Enzymatic Systems
Research on enzyme families like pyridine nucleotide-disulfide oxidoreductases, which catalyze electron transfers involving pyridine nucleotides and disulfide compounds, offers insights into the functional and evolutionary diversity of enzymes across species. Such studies underline the importance of pyridine-related structures in understanding enzyme mechanisms and evolutionary biology (Carothers, Pons, & Patel, 1989).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The review by Li et al. (2019) on heterocyclic N-oxide molecules, including pyridine derivatives, emphasizes their significance in organic synthesis, catalysis, and medicinal applications. These compounds' versatility as synthetic intermediates and their roles in developing metal complexes, catalysts, and drugs highlight the potential research applications of related structures (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are crucial in medicinal chemistry due to their broad biological activities, including antifungal, antibacterial, and anticancer effects. These compounds' ability to act as chemosensors and their applications in analytical chemistry further demonstrate their significance in scientific research (Abu-Taweel et al., 2022).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The review on pyrazolo[3,4-b]pyridine kinase inhibitors by Wenglowsky (2013) illustrates the versatility of pyrazolo[3,4-b]pyridine as a scaffold in designing kinase inhibitors. This compound's ability to bind to various kinases' hinge regions, forming crucial interactions, underscores its potential in drug discovery and therapeutic applications (Wenglowsky, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
A similar compound was found to inhibit cdk8 , suggesting that 3-amino-N-(pyridin-4-yl)propanamide dihydrochloride might have a similar target. CDK8 is a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
If it acts similarly to the related compound that inhibits CDK8 , it might interfere with the cell cycle regulation by inhibiting the kinase activity of CDK8.
Propiedades
IUPAC Name |
3-amino-N-pyridin-4-ylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;;/h2-3,5-6H,1,4,9H2,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQQKQWJBLCDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)


![Imidazo[1,2-a]pyrimidin-3-ylboronic acid](/img/structure/B3224762.png)
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)




![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)

